molecular formula C11H22O2Si B8637148 Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol

Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol

Cat. No.: B8637148
M. Wt: 214.38 g/mol
InChI Key: VRSPJPYUHXNQHT-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is a chiral compound with a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a hydroxyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in constructing more complex molecules.

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

(1R,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10+/m0/s1

InChI Key

VRSPJPYUHXNQHT-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](C=C1)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentene derivative.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Chiral Induction: Chiral induction can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry at the 1R,4S positions.

Industrial Production Methods

Industrial production methods for such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the double bond in the cyclopentene ring.

    Substitution: The TBDMS protecting group can be removed using fluoride sources like TBAF (Tetrabutylammonium fluoride), allowing for further functionalization of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: TBAF for deprotection

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Saturated cyclopentane derivatives

    Substitution: Free hydroxyl group derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.

    Protecting Group Strategies: The TBDMS group is commonly used in multi-step organic synthesis to protect hydroxyl groups.

Biology

    Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand stereochemistry and reaction mechanisms.

Medicine

    Drug Development: Potential intermediate in the synthesis of drug candidates with specific chiral centers.

Industry

    Material Science: Used in the synthesis of polymers and other materials requiring specific chiral centers.

Mechanism of Action

The mechanism of action for Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-4-Hydroxy-2-cyclopentenone: Lacks the TBDMS protecting group but has similar reactivity.

    (1R,4S)-4-Methoxy-2-cyclopentenol: Has a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the TBDMS protecting group in Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.

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